tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate
Description
tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at position 1, a hydroxyl group, and a hydroxymethyl group at position 4, as well as two methyl groups at positions 2 and 2 of the piperidine ring. This structural complexity imparts unique physicochemical properties, such as enhanced polarity due to multiple hydroxyl groups and steric effects from the dimethyl substituents.
Properties
Molecular Formula |
C13H25NO4 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO4/c1-11(2,3)18-10(16)14-7-6-13(17,9-15)8-12(14,4)5/h15,17H,6-9H2,1-5H3 |
InChI Key |
VIVRERAIXOFGLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)(CO)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. One common method includes the following steps:
Starting Material: 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine.
Reagent: tert-butyl chloroformate.
Solvent: Dichloromethane.
Base: Triethylamine.
Reaction Conditions: The reaction is carried out at 0°C to room temperature.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base like triethylamine can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of tosylates or other substituted derivatives.
Scientific Research Applications
tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.
Material Science: It is employed in the development of new materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related piperidine derivatives, focusing on substituents, molecular properties, and applications. Key comparisons include:
a. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- Substituents : Lacks the 4-hydroxy and 2,2-dimethyl groups.
- Properties : Lower molecular weight (215.29 g/mol), moderate logP (~1.5), and higher solubility in organic solvents due to reduced polarity .
- Applications : Used as a synthetic intermediate in organic chemistry .
b. tert-Butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate
- Substituents : Features a 4-methoxyphenyl group instead of hydroxymethyl.
- Applications : Explored in drug design for its rigid scaffold .
c. tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate
- Substituents: Contains a methylaminomethyl group at position 4.
- Properties: Basic character from the amino group (pKa ~9–10), molecular weight 244.33 g/mol .
- Applications : Precursor for bioactive molecules requiring amine functionality .
d. tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
- Substituents : 3-hydroxypropyl chain at position 4.
- Properties : Molecular weight 243.34 g/mol, moderate hydrophilicity (TPSA = 58.2 Ų), and predicted blood-brain barrier permeability .
- Applications : Intermediate in medicinal chemistry .
Data Table: Comparative Analysis of Key Parameters
*Hypothetical data inferred from structural analogs; †Calculated value; ‡Estimated based on hydroxyl group contributions.
Key Research Findings
Similar piperidine derivatives exhibit predictable patterns in supramolecular assembly, as outlined in Etter’s graph-set analysis .
Steric Effects : The 2,2-dimethyl groups may hinder nucleophilic attacks or enzymatic degradation, improving stability in biological environments.
Synthetic Versatility : Analogous compounds (e.g., ) are synthesized via carbamate protection and late-stage functionalization, suggesting adaptable routes for the target molecule.
Safety Profiles : Most tert-butyl piperidine carboxylates lack acute toxicity classifications (e.g., GHS data in ), though handling precautions for hydroxylated analogs are advised.
Biological Activity
tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate (often referred to as M4) is a compound of interest due to its potential neuroprotective properties and its role in inhibiting certain enzymes related to neurodegenerative diseases. This article reviews the biological activity of M4, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C13H25NO3
- Molecular Weight : 243.34 g/mol
- CAS Number : 2840773-15-9
M4 has been identified as a dual inhibitor of β-secretase and acetylcholinesterase, which are critical in the pathophysiology of Alzheimer's disease. The compound exhibits the following actions:
- Inhibition of Amyloid Beta Aggregation : M4 significantly inhibits the aggregation of amyloid beta (Aβ) peptides, which are implicated in Alzheimer’s pathology. In vitro studies have shown an 85% inhibition of Aβ aggregation at a concentration of 100 μM .
- Cell Viability Enhancement : In astrocyte cultures treated with Aβ1-42, M4 improved cell viability from 43.78% to 62.98%, suggesting protective effects against Aβ-induced toxicity .
In Vitro Studies
- Astrocyte Protection : M4 demonstrated a moderate protective effect against Aβ1-42 toxicity in astrocytes by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Enzyme Inhibition :
In Vivo Studies
In animal models, M4 was tested for its neuroprotective effects against scopolamine-induced oxidative stress. While it showed some reduction in malondialdehyde (MDA) levels—a marker of oxidative stress—its efficacy was less pronounced compared to established treatments like galantamine .
Case Studies
Several studies have highlighted the potential applications of M4:
- Alzheimer's Disease Models : Research indicates that M4 could be beneficial in treating Alzheimer's disease due to its ability to inhibit Aβ aggregation and protect neuronal cells from oxidative stress.
- Neuroprotective Applications : In models simulating neurodegeneration, M4's dual inhibitory action on key enzymes suggests a promising avenue for further exploration in neuropharmacology.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C13H25NO3 |
| Molecular Weight | 243.34 g/mol |
| CAS Number | 2840773-15-9 |
| β-secretase IC50 | 15.4 nM |
| Acetylcholinesterase Ki | 0.17 μM |
| Aβ Aggregation Inhibition | 85% at 100 μM |
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate?
The compound is typically synthesized via reaction of tert-butyl chloroformate with a functionalized piperidine precursor under basic conditions (e.g., using triethylamine or sodium hydride). For example, analogous piperidine derivatives are prepared by reacting tert-butyl chloroformate with 4-amino-2,2-dimethylpiperidine in anhydrous dichloromethane or tetrahydrofuran, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Modifications may involve protecting group strategies for hydroxyl and hydroxymethyl moieties.
Q. How can researchers characterize the structural integrity of this compound?
Key characterization methods include:
- NMR spectroscopy : H and C NMR to confirm the piperidine ring, tert-butyl group, and hydroxyl/hydroxymethyl substituents.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H] ions).
- Infrared (IR) spectroscopy : Peaks at ~3400 cm (O–H stretch) and ~1700 cm (C=O stretch of the carbamate) .
- X-ray crystallography (if crystalline): For absolute configuration determination .
Q. What are the stability considerations for this compound under laboratory conditions?
The compound is stable under inert atmospheres (N/Ar) at –20°C in anhydrous solvents. However, it is sensitive to:
- Strong oxidizing agents : May degrade the carbamate or hydroxyl groups.
- Acidic/basic conditions : Hydrolysis of the tert-butyloxycarbonyl (Boc) group occurs at low pH (<3) or high pH (>10) . Storage recommendations: Amber vials at –20°C with desiccants to prevent moisture absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
Discrepancies in NMR or MS data may arise from:
- Solvent effects : Compare spectra acquired in identical solvents (e.g., DMSO-d vs. CDCl).
- Tautomerism/rotamers : Use variable-temperature NMR or 2D techniques (COSY, HSQC) to identify dynamic processes .
- Impurities : Validate purity via HPLC (C18 column, acetonitrile/water gradient) or elemental analysis .
Q. What experimental designs are optimal for studying its enzyme inhibition mechanisms?
To investigate enzyme interactions:
- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., for proteases or kinases).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics.
- Molecular docking : Align the compound’s structure (from crystallography or DFT calculations) with target enzyme active sites . Control experiments should include analogs lacking the hydroxymethyl group to assess its role in binding .
Q. How can synthetic yields be improved for large-scale preparations?
Optimize:
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
- Reaction time/temperature : Monitor via TLC or in-situ IR to avoid over-reaction.
- Workup protocols : Liquid-liquid extraction (e.g., ethyl acetate/brine) and recrystallization (e.g., ethanol/water) improve purity .
Q. What strategies mitigate solubility issues in biological assays?
Q. How does the hydroxymethyl group influence its reactivity in derivatization reactions?
The hydroxymethyl moiety enables:
- Esterification/acylation : React with acyl chlorides or anhydrides (e.g., acetic anhydride) to create prodrugs.
- Oxidation : Convert to a ketone using Dess-Martin periodinane for further functionalization. Monitor reaction progress via H NMR to track hydroxyl proton disappearance .
Q. What analytical methods validate its stability under physiological conditions?
Q. How can researchers reconcile conflicting reports on its biological activity?
Discrepancies may stem from:
- Cell line variability : Test across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols.
- Off-target effects : Use CRISPR knockouts or siRNA silencing to confirm target specificity.
- Batch-to-batch variability : Characterize each batch via elemental analysis and chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
